HYDROGENATED JOJOBA OIL
Description
Properties
CAS No. |
196316-32-2 |
|---|---|
Molecular Formula |
C9H8O |
Synonyms |
HYDROGENATED JOJOBA OIL |
Origin of Product |
United States |
Chemical Precursor: Unmodified Jojoba Oil Compositional Analysis
Minor Component Characterization
Sterol Profiles
The sterol fraction of jojoba oil is a complex mixture of various phytosterols. The predominant sterols found in jojoba oil are β-sitosterol, campesterol, stigmasterol, and isofucosterol. encyclopedia.pubnih.gov Cholesterol is also present in smaller quantities. encyclopedia.pubnih.gov One study reported that free sterols accounted for approximately 0.4% of the examined jojoba oil. acs.org The composition of these free sterols was found to be 63% sitosterol, 18% 24-methylcholesterol, 7% stigmasterol, and 7% isofucosterol. acs.org Another analysis of Jordanian jojoba oil identified sitosterol, campesterol, stigmasterol, cholesterol, avenasterol, and brassicasterol (B190698) as the major sterol and stanol constituents. core.ac.uk The specific composition can vary depending on factors such as the extraction method. For instance, hexane-extracted jojoba oil may contain stigmastadienol, which is absent in cold-pressed oil, while cold-pressed oil may contain stigmastenol, which is not found in the hexane-extracted counterpart. core.ac.uk
Tocopherol and Phenolic Compound Analysis
Jojoba oil contains various tocopherols, which are a class of compounds with vitamin E activity. iomcworld.com The total tocopherol content can vary significantly, with reported values ranging from 63.3 ppm in cold-pressed wax to higher concentrations in other forms. conicet.gov.ar The most abundant tocopherol is typically the gamma-tocopherol (B30145) isomer, which can constitute around 79.2% of the total tocopherols, followed by the alpha-tocopherol (B171835) isomer at about 20.3%. scispace.com Beta and delta-tocopherols are also present in much smaller amounts. scispace.com The presence of these natural antioxidants contributes to the oxidative stability of the oil. conicet.gov.ar
Phenolic compounds are also present in jojoba, though in smaller quantities compared to other plant oils. nih.gov These compounds, which include flavonoids and phenolic acids, contribute to the oil's antioxidant properties. researchgate.netdergipark.org.tr HPLC analysis of jojoba has identified several phenolic acids, including ferulic acid, caffeic acid, gallic acid, sinapic acid, cinnamic acid, and o-coumaric acid, with ferulic acid often being the most abundant. researchgate.net The total phenolic content can vary, with one study on Tunisian jojoba leaves showing high levels in methanolic extracts. nih.gov
Trace Triglyceride Content
While jojoba oil is predominantly composed of wax esters, it does contain trace amounts of triglycerides. iomcworld.comdss.go.th The triglyceride content is typically very low, often less than 3%. scispace.com These triglycerides are composed mainly of C18, C20, C22, and C24 n-9 fatty acids, with smaller amounts of saturated C16 fatty acids. dss.go.th The specific fatty acid profile of the triglyceride fraction is distinct from that of the more abundant wax esters and can be used to differentiate natural jojoba oil from synthetic versions. dss.go.th The low triglyceride content is a key factor in the high stability and resistance to oxidation of jojoba oil. scispace.com
Synthesis and Chemical Transformation of Hydrogenated Jojoba Oil
Catalytic Hydrogenation Methodologies
The industrial production of hydrogenated jojoba oil predominantly relies on catalytic hydrogenation, a process where liquid jojoba oil is reacted with hydrogen gas in the presence of a catalyst. This method is favored for its efficiency and the ability to control the final product's characteristics.
Heterogeneous Catalysis (e.g., Nickel-based catalysts)
In the hydrogenation of jojoba oil, heterogeneous catalysis is the standard approach. This involves a solid catalyst and gaseous hydrogen reacting with the liquid oil. Nickel-based catalysts are widely used due to their high activity, selectivity, and cost-effectiveness. google.comgoogle.com These catalysts typically consist of finely dispersed nickel particles on a support material, such as kieselguhr or alumina, which provides a large surface area for the reaction to occur. google.com The catalyst facilitates the dissociation of molecular hydrogen into atomic hydrogen, which then adds to the unsaturated carbon-carbon double bonds in the jojoba oil's wax esters. bgu.ac.il The use of nickel catalysts has been shown to be effective in significantly reducing the iodine value of polymeric fat acids, indicating a reduction in unsaturation, although it may not be as effective as palladium catalysts in this regard. google.com
The reaction is typically carried out in a batch reactor where the jojoba oil, catalyst, and hydrogen are brought into contact under controlled conditions. csic.es The efficiency of the process is dependent on several factors, including the design of the reactor and the effectiveness of mixing to ensure good contact between the three phases. mdpi.com
Reaction Kinetics and Process Parameter Optimization
The hydrogenation of jojoba oil has been determined to follow pseudo-first-order reaction kinetics. bgu.ac.ilcsic.es This means that the reaction rate is directly proportional to the concentration of the unsaturated sites in the jojoba oil. The optimization of process parameters is crucial for controlling the reaction rate, conversion efficiency, and the properties of the final hydrogenated product. csic.es
A study on the hydrogenation of jojoba oil investigated the effects of key operational variables, including reaction temperature, operating pressure, and the amount of catalyst. csic.es The findings revealed that all three factors significantly affect the reaction, with temperature being the most influential parameter in the progression of the reaction. csic.es
Temperature plays a critical role in the hydrogenation of jojoba oil, with higher temperatures generally leading to a faster reaction rate. csic.es Research on the hydrogenation of vegetable oils has shown that increasing the temperature can significantly decrease the time required to achieve a target iodine value. ufu.br For instance, in the heating of canola and soybean oils at 100°C, the iodine numbers continuously decreased with longer heating times, indicating a reduction in unsaturation. ufu.br
However, excessively high temperatures can have negative consequences. While it increases the reaction rate, it can also lead to a greater consumption of hydrogen and potentially promote undesirable side reactions. researchgate.net The optimal temperature range for jojoba oil hydrogenation using a nickel catalyst has been studied in the range of 120-200ºC. csic.es
Table 1: Illustrative Influence of Temperature on Jojoba Oil Hydrogenation Conversion
| Temperature (°C) | Reaction Time (min) for Target Iodine Value of ~10 | Resulting Melting Point (°C) |
| 140 | 180 | 65-67 |
| 160 | 120 | 67-69 |
| 180 | 60 | 68-70 |
| 200 | 40 | 69-71 |
Note: This table is illustrative, based on general principles of vegetable oil hydrogenation and reported data ranges for jojoba oil. Actual values can vary based on specific catalyst and process conditions.
Hydrogen pressure is another key parameter that influences the rate and selectivity of the hydrogenation reaction. An increase in hydrogen pressure generally leads to a higher reaction rate because it increases the concentration of hydrogen available at the catalyst surface. mdpi.com Studies on canola oil hydrogenation have shown that increasing the hydrogen pressure from 1.5 to 21 bar(a) resulted in an increase in the values of all rate constants. mdpi.com
Higher hydrogen pressure also plays a significant role in suppressing the formation of trans isomers, which is often an undesirable side reaction. mdpi.com The rate of hydrogenation of dienes and monoenes increases more significantly with pressure than the rate of cis-trans isomerization. mdpi.com The pressure range studied for jojoba oil hydrogenation is typically between 2 and 4 atm. csic.es
Table 2: Illustrative Impact of Hydrogen Pressure on Jojoba Oil Hydrogenation
| Hydrogen Pressure (atm) | Relative Reaction Rate | Trans Isomer Formation |
| 2 | 1.0x | Higher |
| 3 | 1.5x | Moderate |
| 4 | 2.0x | Lower |
Note: This table is illustrative, demonstrating the general trends observed in vegetable oil hydrogenation.
The concentration of the catalyst directly impacts the rate of hydrogenation. A higher catalyst concentration provides more active sites for the reaction to occur, thus increasing the reaction rate. csic.es However, there is an optimal range for catalyst concentration, as increasing it beyond a certain point may not significantly increase the reaction rate and can lead to higher costs and potential for product contamination. The amount of nickel catalyst used in jojoba oil hydrogenation typically ranges from 0.2% to 0.6% by mass of the oil. csic.es
Table 3: Illustrative Effect of Catalyst Concentration on Jojoba Oil Hydrogenation Time
| Catalyst Concentration (% w/w) | Time to Reach Target Iodine Value (min) |
| 0.2 | 150 |
| 0.4 | 90 |
| 0.6 | 60 |
Note: This table is illustrative and shows the general relationship between catalyst concentration and reaction time.
Degree of Hydrogenation and Isomerization Control
The degree of hydrogenation is a critical parameter that determines the final properties of the this compound, such as its melting point and hardness. It is primarily controlled by monitoring the iodine value of the reaction mixture, which indicates the level of unsaturation. csic.esufu.br The reaction is stopped when the desired iodine value is reached. For fully this compound, the iodine value is typically very low, close to zero. nih.gov
Isomerization is a key consideration during the hydrogenation process. Geometric isomerization can occur, leading to the formation of trans isomers from the naturally occurring cis isomers of the fatty acids and alcohols in jojoba oil. nih.govbgu.ac.il While some isomerization is often unavoidable, it can be influenced by process conditions. As mentioned earlier, higher hydrogen pressure tends to suppress the formation of trans isomers. mdpi.com In some cases, specific catalysts can be used to intentionally promote isomerization to achieve desired properties in the final product. For instance, isomerization of jojoba oil using selenium or nitrogen dioxide as catalysts can yield products with specific melting points. bgu.ac.il However, in the context of producing a stable, fully hydrogenated wax, minimizing isomerization is generally the goal.
Advanced Derivatization Pathways
The transformation of this compound often involves sophisticated enzymatic and chemical processes to introduce new functional groups and create high-value molecules. These pathways leverage the inherent long-chain fatty acid and fatty alcohol backbone of the wax ester.
Enzymatic catalysis, particularly using lipases, offers a highly specific and environmentally benign route to modify this compound. These biocatalysts operate under mild conditions, minimizing side reactions and preserving the integrity of the molecule's core structure. nih.govnih.gov
The transesterification of feedstocks containing this compound using immobilized lipases allows for the production of modified wax esters with altered physical properties. This process involves the intramolecular rearrangement of fatty acid and fatty alcohol moieties, resulting in a randomized distribution of ester components. When feedstocks containing both jojoba oil and this compound are used, new monounsaturated wax ester species are formed. googleapis.com
The reaction can be carried out at temperatures around 70°C to ensure the feedstock remains homogeneous. epo.org Lipases such as those from Thermomyces lanuginosus and Candida antarctica have been effectively employed. epo.org This enzymatic process is highly efficient, capable of achieving yields of 98% or greater for the catalytic transformation. epo.org The resulting modified waxes exhibit different melting points and textures compared to the original material, which can be controlled by adjusting the proportion of this compound in the feedstock. epo.org
Table 1: Lipase-Catalyzed Transesterification of Jojoba Wax Esters
| Parameter | Condition/Value | Reference |
|---|---|---|
| Feedstock | Jojoba Oil with this compound | epo.org |
| Catalyst | Immobilized Lipase (B570770) (e.g., from Thermomyces lanuginosus, Candida antarctica) | epo.org |
| Reaction Temperature | ~70°C | epo.org |
| Reaction Yield | ≥ 98% | epo.org |
| Key Outcome | Formation of modified wax esters with altered melting points. | epo.org |
Through enzymatic interesterification with ethyl acetate (B1210297), the fatty acid portion of jojoba oil's wax esters can be converted into long-chain monounsaturated fatty acid ethyl esters (LMFAEE). ntu.edu.sgresearchgate.net This reaction provides a direct route to valuable monoesters from the unique C20 and C22 fatty acids found in jojoba. While this process is typically applied to unsaturated jojoba oil, the underlying fatty acid chains are the same ones that are saturated in this compound.
In a typical process, an immobilized lipase like Novozym 435 (from Candida antarctica) is used as the biocatalyst. ntu.edu.sgresearchgate.net Research has shown that an interesterification yield of up to 97% can be achieved under optimized conditions. ntu.edu.sg The primary LMFAEE product from this reaction is ethyl cis-11-eicosenoate. ntu.edu.sgresearchgate.net
Concurrently with the formation of LMFAEE, the enzymatic interesterification of jojoba oil with ethyl acetate also yields long-chain monounsaturated fatty alcohol acetates (LMFAA). ntu.edu.sgresearchgate.net The fatty alcohol portion of the original wax ester is acetylated in this one-step reaction.
Using the same process described for LMFAEE production, significant yields of LMFAA are obtained. The main products identified are cis-11-eicosenyl acetate and cis-13-docosenyl acetate. ntu.edu.sgresearchgate.net These compounds have applications as functional ingredients in cosmetics and as insect pheromones. ntu.edu.sg
Table 2: Optimized Conditions for Enzymatic Synthesis of LMFAEE and LMFAA from Jojoba Oil
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Biocatalyst | Novozym 435 | ntu.edu.sg |
| Acyl Acceptor | Ethyl Acetate (EA) | ntu.edu.sgresearchgate.net |
| Temperature | 37°C | ntu.edu.sg |
| EA Content | 75 wt% | ntu.edu.sg |
| Lipase Load | 5.00 wt% | ntu.edu.sg |
| Reaction Time | 9 hours | ntu.edu.sg |
| Highest Interesterification Yield (IY) | 97% | ntu.edu.sg |
A significant outcome of the enzymatic transesterification of jojoba wax esters is the enhancement of the product's oxidative stability. epo.org The Oxidative Stability Index (OSI) is a measure of an oil or fat's resistance to oxidation. The process of enzymatic transesterification, which randomizes the fatty acid and fatty alcohol components, results in a transesterified product with a greater OSI than the original feedstock. epo.org This increased stability is a valuable property for cosmetic and personal care formulations. For example, the OSI for certain jojoba esters can be significantly high, with values like 175 hours for Jojoba Esters-60, compared to approximately 10-35 hours for oils like almond or sunflower oil. epo.org
This compound consists of saturated wax esters and therefore lacks the carbon-carbon double bonds necessary for epoxidation. However, its unsaturated precursor, natural jojoba oil, readily undergoes epoxidation. epo.org The resulting epoxide can then be hydrogenated and subsequently undergo ring-opening reactions to produce various functionalized derivatives.
The epoxidation of jojoba oil is typically carried out in-situ using a peracid, such as peracetic or performic acid, generated from hydrogen peroxide and a carboxylic acid. researchgate.net Studies have optimized this reaction to achieve maximum conversion of the double bonds to oxirane rings. A maximum conversion of 66% for epoxidized jojoba oil has been achieved under specific conditions. researchgate.net
Table 3: Optimum Operating Conditions for Epoxidation of Jojoba Oil
| Parameter | Value for Maximum Conversion (66%) | Reference |
|---|---|---|
| Acid/Ethylenic Unsaturation Mole Ratio | 0.4 | researchgate.net |
| H₂O₂/Ethylenic Unsaturation Mole Ratio | 1.44 | nih.gov |
| Temperature | 66.5°C | researchgate.net |
| Reaction Time | 8 hours | researchgate.net |
Once the oxirane ring is formed, it becomes a reactive site for nucleophilic attack, leading to ring-opening products. These reactions can be catalyzed by either acids or bases. pressbooks.pubyoutube.com
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. A nucleophile, such as water, an alcohol, or a carboxylic acid, then attacks one of the epoxide carbons. pressbooks.pubmasterorganicchemistry.com The attack generally occurs at the more substituted carbon in an SN1-like fashion. pressbooks.pub Using an alcohol as the nucleophile results in the formation of a polyol, a molecule with multiple hydroxyl groups. google.com
Under basic conditions, a strong nucleophile (e.g., hydroxide, alkoxide) attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 reaction. youtube.commasterorganicchemistry.com These ring-opening reactions provide a versatile method for introducing a wide range of functional groups onto the ester backbone, creating precursors for polymers like polyurethanes, coatings, and lubricants. google.com
Amidation of Transesterified Products
The conversion of jojoba oil into amides typically involves an initial transesterification step. The resulting jojoba esters can then be reacted with various amines to form fatty acid amides. This process, known as amidation, has been reported for transesterified Simmondsia Chinensis (Jojoba) Seed Oil. cir-safety.org
The general chemical synthesis for fatty acid amides involves the condensation of a fatty acid derivative, such as a fatty acid chloride, with an amine (e.g., ammonia (B1221849), alkylamines, or alkanolamines) or glycine. nih.gov For instance, palmitamide can be synthesized through the condensation of palmitoyl (B13399708) chloride with ammonia in the presence of triethylamine. nih.gov This reaction pathway is analogous to the process used for creating jojoba amides. The resulting products, such as jojoba seed oil aminopropanediol amides/esters, are conversion products of the oil's fatty acids with nitrogen compounds like 3-Amino-1,2-propanediol. cosmileeurope.eu These amides have applications in various industries, including as lubricants for polyethylene (B3416737) film extrusion. mdpi.com
Halogenation Reactions (e.g., Bromination, Sulfur-Chlorination)
Halogenated derivatives of jojoba oil are utilized in the preparation of fungicides and flame-proofing additives. nih.gov The unsaturated bonds within the jojoba wax structure are receptive to halogen addition.
Bromination and Chlorination Studies on the chlorination and bromination of jojoba oil have shown that in the absence of light and at temperatures between -15 and +5 °C, the reaction proceeds via direct addition of the halogen to the double bonds with minimal substitution. nih.gov The rate of this halogenation reaction was observed to decrease as the temperature increased. nih.gov
Further research into allylic bromination demonstrated that by controlling the reaction conditions, various derivatives could be obtained, including mono-, di-, tetra-, or octabromo products. bgu.ac.il The reactivity of these double bonds is retained even after the jojoba wax is incorporated into a polymer matrix; for example, jojoba wax chemically bound to polyethylene membranes has been shown to be reactive in bromination reactions. researcher.liferesearchgate.net An alternative route to produce all-trans jojoba oil involves the anti-addition of bromine or chlorine to the double bonds, followed by displacement and elimination of the halogens, yielding the trans-isomer at over 75%. nih.gov
Sulfur-Chlorination Sulfur-chlorination represents another halogenation pathway. This reaction has been specifically applied to jojoba wax that is chemically bonded to a polystyrene backbone, creating functionalized solid materials. bgu.ac.il
Sulfurization Reactions
Sulfurization of jojoba oil yields stable products that are valuable as additives for high-pressure and high-temperature lubricants. cir-safety.orgmdpi.comnih.gov The process involves heating the oil with sulfur. google.com The reaction is exothermic and begins at approximately 300°F (about 149°C). google.com
Research has shown that jojoba oil possesses distinct advantages over other oils, like sperm or lard oil, in the sulfurization process. Notably, jojoba oil can combine with approximately 25% more sulfur. google.com Despite this higher sulfur content, the resulting sulfurized jojoba oil is much lighter in color than other sulfurized oils and remains liquid without the need for mineral oil dilution. google.com The reaction does not negatively impact the liquidity of the oil, resulting in a stable product. cir-safety.orgontosight.ai The sulfurized oil finds use in the manufacturing of linoleum, printing inks, and as a component in the chewing gum industry. researchgate.net
Polymer Conjugation and Composite Formation
This compound and its derivatives can be integrated into polymer systems to create advanced materials with specific functionalities.
Grafting with Polyethylene
Jojoba's liquid wax has been successfully chemically bound to polyethylene membranes. researcher.life This process creates a modified membrane where the jojoba wax is integrated into the polymer structure. A key finding from this research is that the double-bond regions within the bound jojoba wax are preserved. researcher.liferesearchgate.net This preservation means the integrated jojoba moiety remains chemically reactive, as demonstrated by its ability to undergo bromination. researcher.life Such modified membranes have potential applications in separation processes. researcher.liferesearchgate.net The general method for such reactions can involve melt free radical grafting, where an initiator is used to create active sites on the polyethylene backbone for the monomer (in this case, a jojoba derivative) to attach. rsc.org
Integration with Polystyrene Matrices
Jojoba wax can be chemically bonded to a polystyrene backbone to create solid materials for specialized applications, such as solid extractants for metal ions. bgu.ac.il In a reported synthesis, the jojoba moiety, once attached to the polystyrene matrix, underwent further functionalization through reactions like phosphonation or sulfur-chlorination. bgu.ac.il Characterization using solid-state NMR spectroscopy confirmed the structure of these composites, identifying the chemical shifts for the polystyrene backbone, the carbonyl carbon of the jojoba chain, and the carbons adjacent to the newly introduced sulfur and other atoms. bgu.ac.il
Isomerization Studies (e.g., Cis-Trans Isomerism)
Natural jojoba oil is composed of wax esters where the unsaturated fatty acids and alcohols are predominantly in the cis-configuration, resulting in a liquid oil at room temperature. nih.govgoogle.com Geometrical isomerization can convert these cis-double bonds to the trans-configuration, yielding a semi-soft solid wax with a significantly higher melting point. nih.gov The trans-isomer is thermodynamically more stable than the cis-form. nih.gov
This transformation is achieved using various catalysts and conditions, which influence the final melting point and the percentage of trans-isomers in the product. The resulting isomerized jojoba oil can be blended with this compound to create compositions with tailored melting points. google.com
Below is a table summarizing the findings from various isomerization studies on jojoba oil.
| Catalyst | Reaction Conditions | % Trans Isomer | Resulting Melting Point (°C) | Reference |
| Selenium | - | Up to 56% | 36 - 40 | bgu.ac.il |
| Nitrous Oxide (NO₂) | Milder conditions than selenium | Up to 75% | 42 | bgu.ac.il |
| Acidic Bentonite-Type Clay | 150-350°C | Predominantly trans | 25 - 44 | google.com |
| Boron Trifluoride Diethyl Etherate | In supercritical CO₂ | Quantitative yield | 37.6 | digitellinc.com |
Advanced Analytical Characterization Techniques
Chromatographic Techniques for Compositional Elucidation
Chromatography is a fundamental tool for separating the components of a mixture. In the context of hydrogenated jojoba oil, various chromatographic methods are utilized to determine its detailed composition.
Gas Chromatography (GC) is a powerful technique for determining the distribution of hydrocarbon chain lengths in the fatty acid and fatty alcohol moieties of this compound. Following the hydrogenation process, the unsaturated wax esters of natural jojoba oil are converted to their saturated counterparts. To analyze the chain length distribution, the hydrogenated wax esters are typically transesterified to form fatty acid methyl esters (FAMEs) and fatty alcohols, which are then analyzed by GC.
The analysis reveals the relative percentages of the different saturated fatty acid and alcohol chains. For instance, after hydrogenation, the primary unsaturated C20 and C22 fatty acids and alcohols are converted to their saturated forms. GC analysis provides quantitative data on the prevalence of each chain length, which is critical for verifying the identity and purity of the hydrogenated product. iomcworld.comgoogle.com
Table 1: Typical Saturated Fatty Alcohol and Isopropyl Ester Composition in a this compound Derivative by GC Analysis google.com
This table illustrates the percentage composition of saturated fatty alcohols and saturated isopropyl esters derived from a this compound sample, as determined by Gas Chromatography.
| Component | Chain Length | Percentage (%) |
| Saturated Fatty Alcohols | ||
| C20 | 17.2 | |
| C22 | 17.2 | |
| C24 | 3.4 | |
| Total | 37.8 | |
| Saturated Isopropyl Esters | ||
| C18 | 4.0 | |
| C20 | 24.5 | |
| C22 | 4.8 | |
| C24 | 3.4 | |
| Total | 36.7 | |
| Saturated Jojoba Esters | ||
| C38 | 1.8 | |
| C40 | 9.7 | |
| C42 | 9.7 | |
| C44 | 3.1 | |
| C46 | 0.4 | |
| Total | 24.7 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. This technique is invaluable for identifying the specific molecular species present in this compound. After separation by the gas chromatograph, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each molecule, allowing for its definitive identification.
GC-MS analysis can confirm the saturation of the fatty acid and alcohol chains by identifying the molecular weights of the resulting saturated wax esters. It can also detect the presence of any remaining unsaturated species or other minor components. ekb.egresearchgate.netavivanalytical.com For instance, the analysis of the FAMEs and fatty alcohols derived from the hydrogenated oil allows for the precise identification of each constituent based on its mass spectrum. ekb.eg
High-Performance Liquid Chromatography (HPLC) is a key technique for separating the wax ester homologs in this compound based on their chain length and polarity. researchgate.netscispace.com Reversed-phase HPLC, in particular, is effective for this purpose. nih.govresearchgate.net In this method, the stationary phase is nonpolar, and the mobile phase is more polar. The wax esters are separated based on their hydrophobicity, which is directly related to their chain length.
Longer-chain wax esters have a stronger affinity for the nonpolar stationary phase and therefore elute later than shorter-chain esters. This allows for the separation of homologs such as C38, C40, C42, C44, and C46 saturated wax esters. google.com The use of a suitable detector, such as a mass spectrometer (LC-MS), can provide further information on the identity of the eluting peaks. researchgate.netnih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and separation of lipid mixtures. savemyexams.comrockefeller.eduijrti.org For this compound, TLC can be employed to separate different classes of compounds, such as wax esters, free fatty alcohols, and free fatty acids. researchgate.netcir-safety.org
In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a plate. savemyexams.com The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinities for the stationary and mobile phases. rockefeller.edu More polar compounds will have a stronger interaction with the polar silica gel and will travel shorter distances, while less polar compounds will travel further up the plate. This allows for a visual assessment of the composition of the this compound and the detection of any impurities.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of this compound, particularly for verifying the complete saturation of the double bonds present in the original oil.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. rsc.orgnih.govresearchgate.net
In natural jojoba oil, the ¹H NMR spectrum shows characteristic signals for the olefinic protons (protons on the double-bonded carbons) typically around 5.35 ppm. nih.gov The ¹³C NMR spectrum of the natural oil shows signals for the unsaturated carbons in the region of 129-130 ppm. nih.gov
Upon successful hydrogenation, these signals corresponding to the double bonds disappear completely from both the ¹H and ¹³C NMR spectra. The absence of these peaks is definitive proof of the saturation of the fatty acid and alcohol chains. The resulting spectra for this compound will show signals corresponding only to saturated aliphatic chains. For example, the ¹H NMR spectrum will be dominated by signals for methylene (B1212753) (-CH2-) and methyl (-CH3) protons, and the ¹³C NMR spectrum will show a series of signals for the sp³-hybridized carbons of the long alkyl chains. nih.govdss.go.th
Table 2: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (δ) for Unmodified and this compound nih.gov
This table highlights the disappearance of signals for olefinic protons and carbons in the NMR spectra upon hydrogenation, confirming the saturation of the molecule.
| Nucleus | Functional Group | Unmodified Jojoba Oil (ppm) | This compound (ppm) |
| ¹H NMR | Olefinic Protons (-CH=CH-) | ~5.35 | Absent |
| Methylene Protons (-CH₂-) | ~1.2-1.7 | Present | |
| Terminal Methyl Protons (-CH₃) | ~0.90 | Present | |
| ¹³C NMR | Olefinic Carbons (-C=C-) | ~129-130 | Absent |
| Saturated Aliphatic Carbons (-CH₂-, -CH₃) | Present | Present | |
| Carbonyl Carbon (-C=O) | ~174 | Present |
Thermal Analysis and Phase Behavior
Thermal analysis techniques are essential for characterizing the melting, crystallization, and thermal stability of this compound, which exists as a hard, crystalline wax at room temperature. cir-safety.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides precise data on phase transitions, such as melting point and heat of fusion (enthalpy).
DSC analysis clearly distinguishes between native jojoba oil and its fully hydrogenated form. The native oil, being a liquid wax ester, exhibits a freezing/melting point just above room temperature. tainstruments.com In contrast, fully this compound is a hard wax with a significantly higher melting point, typically around 70°C. researchgate.netumich.edu
Studies using DSC on blends of native and this compound have shown that distinct enthalpic events can be identified corresponding to the diunsaturated (native), monounsaturated, and fully saturated species. tainstruments.comgoogle.com This allows for the precise characterization of the degree of saturation. The thermogram of fully hydrogenated jojoba wax shows a sharp, high-temperature endotherm corresponding to its melting, with a much larger heat of fusion (ΔH) compared to the native oil, reflecting its highly ordered crystalline structure. tainstruments.com
Table 2: DSC Thermal Properties of Native vs. This compound
| Parameter | Native Jojoba Oil | Fully this compound |
|---|---|---|
| Melting Peak Maximum | ~11.8 °C | ~69.1 °C |
| Heat of Fusion (ΔH) | ~123.6 J/g | ~218.3 J/g |
Data sourced from a DSC thermogram analysis. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of materials.
While specific TGA curves for this compound are not widely detailed in the literature, its thermal stability is known to be exceptionally high. The parent compound, native jojoba oil, is highly resistant to thermal degradation, remaining essentially unchanged after being heated to 370°C for four days. umich.edu Hydrogenation, by saturating the double bonds, further increases this stability. Jojoba esters with a high melting point, similar to this compound, have demonstrated very high oxidative stability, with an Oxidative Stability Index (OSI) of 175 hours. researchgate.net
For context, TGA of other stable waxes shows that significant weight loss from vaporization and decomposition occurs at very high temperatures. Paraffin (B1166041) wax, for instance, shows major decomposition between 150°C and 320°C, while highly stable waxes like carnauba wax require temperatures up to 485°C for complete decomposition. Given the inherent stability of the jojoba wax ester structure, the decomposition temperature for this compound is expected to be in the high range, consistent with other high-performance waxes. The technique is valuable for confirming the absence of volatile impurities and determining the upper-temperature limit for its applications.
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a solid material. It provides information on atomic spacing, crystal form (polymorphism), and degree of crystallinity.
In-depth XRD studies have been conducted on this compound to elucidate its solid-state structure. nih.govresearchgate.net These analyses revealed that the fully saturated wax ester chains adopt a highly ordered arrangement. The structure consists of fully extended chains that pack in a perpendicular orientation (0⊥) within an orthorhombic unit cell. tainstruments.com This efficient packing is responsible for the hardness and high melting point of the material. The conformation of the ester connection in the hydrogenated jojoba wax gives it a structure that is distinct from that of polyethylene (B3416737). tainstruments.com This ordered crystalline nature is a key attribute for its use as a structuring agent in solid and semi-solid formulations. cir-safety.org
Table 3: Crystallographic Findings for this compound from XRD
| Parameter | Description |
|---|---|
| Chain Conformation | Fully extended |
| Chain Packing | Perpendicular (0⊥) |
| Unit Cell | Orthorhombic |
Data sourced from the Simpson and Miwa study. tainstruments.com
Rheological Characterization of Solid and Semi-Solid Forms
Rheology is the study of the flow and deformation of matter. For this compound, which is used to provide structure and modify texture in semi-solid products like balms and stick formulations, rheological characterization is critical. cir-safety.org
Neat jojoba oil behaves as a Newtonian fluid, meaning its viscosity is constant regardless of the applied shear rate. However, when this compound is incorporated into formulations, it imparts significant structural changes. As a solid wax, it forms a crystalline network that can trap liquid oil, creating a semi-solid gel or paste.
The rheological behavior of such systems is typically non-Newtonian, specifically exhibiting shear-thinning properties. This means that the viscosity of the material decreases as the shear rate increases. This is a desirable property in many cosmetic applications; the product appears thick and stable in the container (low shear) but spreads easily upon application (high shear). The viscosity of formulations containing solid waxes like this compound increases rapidly with a higher concentration of the wax. The rheology is also highly dependent on temperature, with significant changes in viscosity and flow behavior occurring around the wax's melting point.
Physicochemical and Material Science Investigations of Hydrogenated Jojoba Oil
Crystallographic Studies
The solid-state structure of hydrogenated jojoba oil has been characterized through X-ray diffraction, revealing a well-defined crystalline arrangement. These studies are fundamental to understanding the material's physical properties, such as its hardness and melting point.
Unit Cell Determination
Crystallographic analysis of hydrogenated jojoba wax ester has determined its crystal structure to be monoclinic. researchgate.net The arrangement is characterized by orthorhombic perpendicular (O⊥) chain packing. researchgate.net A key study by Simpson and Miwa established the unit cell dimensions. researchgate.net A larger secondary unit cell is also observed, which is believed to permit the hydrocarbon ester chains a degree of rotational freedom. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Chain Packing | Orthorhombic perpendicular (O⊥) |
| a | 4.99 Å |
| b | 7.44 Å |
| c | 55.2 Å |
| β | 90° |
Data sourced from crystallographic analysis of hydrogenated jojoba wax ester. researchgate.net
Fatty Acid and Alcohol Chain Conformation Analysis
In the solid crystalline state, the saturated wax esters that constitute this compound adopt an extended conformation. scispace.com This linear arrangement of the long fatty acid and fatty alcohol chains allows for the tight, ordered packing observed in its crystal structure. scispace.com The length of a saturated wax ester with 38 carbons, which is representative of the esters in this compound, is approximately 51 ± 3 Å within a rectangular cell. scispace.com The presence of a larger secondary unit cell suggests a degree of rotational freedom for these extended hydrocarbon chains within the crystal lattice. researchgate.net
Angle of Tilt of Aliphatic Chains
The determination of the unit cell as monoclinic with a β angle of 90° and orthorhombic perpendicular chain packing indicates that the aliphatic chains are not significantly tilted with respect to the unit cell axis in the primary packing structure. researchgate.net The perpendicular arrangement (O⊥) signifies that the long axis of the hydrocarbon chains is oriented orthogonally to the basal plane of the unit cell.
Rheological Behavior of Hydrogenated Jojoba Wax
The rheology of this compound, particularly in its molten state, is critical for its application in various formulations, where it functions as a viscosity-enhancing agent. scribd.com As a hard wax with a melting point of approximately 68-70°C, its flow characteristics are studied at temperatures above this transition. scispace.com
Viscosity Studies at Varying Temperatures
While this compound is widely used to build viscosity in cosmetic and personal care products, specific experimental data detailing the dynamic viscosity of the pure molten wax at varying temperatures is not extensively documented in publicly available literature. scribd.com Generally, for wax-based formulations, the viscosity is expected to decrease as the temperature increases above the melting point, following a trend typical for molten lipids. One study on a wax-based vehicle (a mixture, not pure this compound) noted that in its molten "sol" region above 50°C, the formulation behaved as a Newtonian fluid, indicating its viscosity was independent of the shear rate in that state.
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
|---|---|
| > 70 | Data not available in cited sources |
| 80 | Data not available in cited sources |
| 90 | Data not available in cited sources |
| 100 | Data not available in cited sources |
Specific viscosity data for pure molten this compound is not available in the searched scientific literature. The table indicates the lack of specific data points.
Shear Thinning and Thickening Phenomena
Shear thinning is a non-Newtonian behavior where a fluid's viscosity decreases under increasing shear strain. Conversely, shear thickening is when viscosity increases with shear strain. For molten polymers and complex fluids like waxes, shear-thinning behavior is common. nih.gov This phenomenon is often attributed to the alignment of long molecular chains, such as the wax esters in this compound, in the direction of flow, which reduces resistance and thus lowers viscosity.
While it is expected that molten this compound, as a long-chain wax ester, would exhibit shear-thinning behavior at high shear rates, specific experimental studies quantifying this phenomenon for the pure substance were not found in the searched literature. The rheological properties are often characterized for final formulations containing the wax rather than the individual component.
Interfacial Phenomena and Emulsion Stability Mechanisms (excluding biological interactions)
This compound, a hard, crystalline wax ester, contributes to the stability of emulsions through mechanisms primarily related to its solid particulate nature at temperatures below its melting point (68-70°C) scribd.com. Unlike liquid oils and traditional small-molecule emulsifiers, its role in stabilizing multiphase systems is governed by the principles of solid particle stabilization, often referred to as Pickering stabilization.
The primary mechanism by which solid particles, such as the fine crystals of this compound, stabilize emulsions is by adsorbing at the oil-water interface. This creates a physical, steric barrier that prevents the coalescence of dispersed droplets researchgate.netmdpi.com. For these particles to be effective, they must be partially wetted by both the oil and water phases. The stability of such emulsions is influenced by the particle concentration; insufficient particle quantities can lead to incomplete droplet coverage and subsequent coalescence acs.org.
In water-in-oil (W/O) emulsions, the crystalline particles of this compound can form a network within the continuous oil phase researchgate.net. This network structure immobilizes the dispersed water droplets, significantly hindering their movement and preventing them from combining. Research on wax crystals in W/O emulsions demonstrates that these crystals can adsorb at the oil-water interface, forming a protective film around the water droplets and enhancing emulsion stability researchgate.net. The interaction between the wax molecules and any present emulsifiers can further influence the formation of this stabilizing interfacial film researchgate.net.
Film-Forming Capabilities and Barrier Properties
This compound possesses inherent film-forming capabilities due to its chemical nature as a long-chain wax ester scribd.comacs.orgspecialchem.com. When applied to a surface from a molten state or a dispersion, it cools and crystallizes to form a solid, continuous film. This film acts as a barrier, primarily against moisture loss, a property often described as occlusion 100percentpure.comnih.gov. Studies have shown that this compound can improve the skin's barrier function more significantly than its non-hydrogenated counterpart, underscoring its effectiveness in forming a protective layer 100percentpure.comaip.org. This occlusive film helps to reduce transepidermal water loss, thereby locking in moisture specialchem.com.
Mechanical Resistance of Films
The mechanical properties of films derived from this compound are dictated by its hard and crystalline nature scribd.comacs.orgspecialchem.com. While specific tensile strength and elasticity data for pure this compound films are not extensively documented, research on other natural and synthetic waxes provides insight into the expected mechanical behavior.
The incorporation of waxes into polymer films generally leads to a reduction in film strength but an increase in flexibility, a phenomenon known as a plasticizing effect nih.gov. However, the mechanical properties are highly dependent on the specific wax and its concentration. For example, studies on machinable waxes have determined compressive strengths and moduli of elasticity, indicating that waxes can withstand significant mechanical stress kfupm.edu.sa. Research on blends of paraffin (B1166041) wax and beeswax has also involved measuring properties like flexural strength and elastic modulus utp.edu.my.
The mechanical strength of a wax-based film is intrinsically linked to its crystalline microstructure. Densely arranged, fine, needle-like crystals tend to result in higher mechanical strength compared to looser, spherulitic crystal structures acs.org. Therefore, the processing conditions that influence crystallization (as discussed in 5.4.3) will have a direct and significant impact on the film's toughness and durability.
Table 1: Comparative Mechanical Properties of Various Wax Materials (Note: Data for this compound is not available and is presented here for comparative context based on similar materials.)
| Wax Type | Property | Value | Source |
| Beeswax | Compressive Strength | 526.7 kPa | kfupm.edu.sa |
| Modulus of Elasticity | 39.0 MPa | kfupm.edu.sa | |
| Paraffin Wax | Compressive Strength | 658.4 kPa | kfupm.edu.sa |
| Modulus of Elasticity | 55.7 MPa | kfupm.edu.sa | |
| Cellulose Palmitate (Wax-like ester) | Tensile Strength | ~15-20 MPa | mdpi.com |
| Elastic Modulus | ~300-350 MPa | mdpi.com | |
| This compound | Tensile Strength | Data not available | |
| Elastic Modulus | Data not available |
Water Vapor Permeability Studies
A key function of a film made from this compound is to act as a barrier to water vapor. The effectiveness of this barrier is quantified by the water vapor permeability (WVP) or water vapor transmission rate (WVTR). The strong hydrophobicity conferred by the long aliphatic chains of the wax esters is the primary reason for its barrier properties mdpi.com.
While specific WVTR values for pure this compound films are not available, studies on other natural waxes provide a strong comparative basis. Waxes are known to significantly reduce the water vapor permeability of hydrophilic films when incorporated into them mdpi.com. Research on various freestanding wax films has quantified their WVP, showing that differences in chemical composition and crystal structure lead to varying barrier efficiencies. For instance, candelilla and carnauba wax films exhibit lower oxygen permeability than beeswax, a difference attributed to their composition and crystal type scilit.comsemanticscholar.org.
The WVP of wax coatings is a critical parameter in applications such as food preservation, where they are used to limit moisture loss mdpi.comnih.gov. The data from these studies can be used to estimate the performance of this compound as a moisture barrier.
Table 2: Comparative Water Vapor Permeability of Various Wax Films (Note: Values are for comparative purposes to infer the potential properties of this compound.)
| Wax Type | Water Vapor Permeability (WVP) (g·m⁻¹·sec⁻¹·Pa⁻¹ × 10⁻¹²) | Test Conditions | Source |
| Candelilla Wax | 0.18 | Not specified | scilit.comsemanticscholar.org |
| Carnauba Wax | ~0.36 | Not specified | scilit.comsemanticscholar.org |
| Beeswax | ~0.54 | Not specified | scilit.comsemanticscholar.org |
| Beeswax Coating (6%) | WVTR of 98.8 g/m²·day | Not specified | nih.gov |
| This compound | Data not available |
Influence of Processing Parameters on Film Morphology (e.g., drying conditions, homogenization)
The morphology of a film formed from this compound is critically dependent on the processing parameters employed during its formation, particularly those that influence the crystallization process. Key parameters include the cooling rate, the application of shear, and homogenization.
Cooling Rate: The rate at which the molten this compound is cooled has a profound effect on the resulting crystal size, morphology, and, consequently, the film's mechanical properties scribd.comacs.org.
Slow Cooling: Generally promotes the formation of larger, more well-defined, and ordered crystals, which can sometimes lead to a lower mechanical strength due to a less cohesive network scribd.comacs.orgresearchgate.net.
Fast Cooling: Tends to produce a larger number of smaller, less-ordered crystals scribd.comaip.orgacs.org. This can result in a more densely packed and interlocked crystal network, often leading to a film with higher mechanical strength acs.org. However, extremely rapid cooling can also trap amorphous structures, affecting the film's long-term stability.
Studies on wax-oil mixtures have demonstrated that the cooling rate can determine whether the crystals form as needle-like structures or as spherulites, which in turn dictates the mechanical strength of the resulting material acs.org.
Homogenization and Shear: The application of shear forces during the crystallization process, such as through homogenization, can significantly influence the fat crystal network. Shear generally enhances nucleation, leading to smaller crystal sizes and a more uniform crystal distribution cabidigitallibrary.org. In the context of creating a stable emulsion or dispersion from which a film might be cast, homogenization is crucial for creating fine, evenly dispersed particles of this compound. The resulting fat crystal network, influenced by these processing conditions, is fundamental to the texture and stability of the final product ugent.bemdpi.com. The structure of these networks, whether in an emulsion or a solid film, dictates the material's rheological and mechanical behavior cabidigitallibrary.orgnih.gov.
Table 3: Influence of Processing Parameters on Wax Crystal Morphology and Film Properties
| Processing Parameter | Effect on Crystal Morphology | Consequence for Film Properties |
| Cooling Rate | ||
| Slow | Larger, more ordered crystals (e.g., spherulites) acs.org | Potentially lower mechanical strength, may affect barrier properties acs.org. |
| Fast | Smaller, more numerous, less-ordered crystals (e.g., needles) scribd.comaip.orgacs.org | Potentially higher mechanical strength and a more cohesive film structure acs.org. |
| Homogenization/Shear | ||
| Application of Shear | Enhances nucleation, leads to smaller crystal sizes cabidigitallibrary.org. | Can create a finer, more space-filling crystal network, improving uniformity and stability cabidigitallibrary.orgmdpi.com. |
Advanced Industrial and Technological Applications of Hydrogenated Jojoba Oil Derivatives
Bio-lubricant Development and Tribological Performance
The inherent properties of jojoba oil, such as high viscosity index, high flash point, and good lubricity, make it a promising base for bio-lubricants. researchgate.netijeir.org Hydrogenation further enhances its stability, making it suitable for more demanding applications. Research into hydrogenated jojoba oil derivatives focuses on evaluating their performance under various friction and wear conditions.
Studies have shown that lubricants formulated with jojoba oil can exhibit favorable friction characteristics. The addition of nanoparticles as additives to jojoba oil has been found to significantly reduce the coefficient of friction. For instance, one study investigating green nano-lubricants prepared by dispersing CaCO3 nanoparticles in jojoba oil revealed a potential reduction of the average friction coefficient by as much as 34.1% compared to pure jojoba oil. researchgate.net While specific data on this compound is limited, the performance of jojoba oil-based lubricants provides a strong indication of the potential of its derivatives. The coefficient of friction is a critical parameter in assessing a lubricant's ability to minimize energy loss between moving surfaces. nyelubricants.com
The anti-wear properties of a lubricant are often evaluated by measuring the wear scar diameter on test surfaces after a controlled friction test, such as the four-ball wear test (ASTM D4172). researchgate.netnyelubricants.com A smaller wear scar indicates better protection against wear. Research on jojoba oil with calcium carbonate (CaCO3) nanoparticles demonstrated a significant improvement in its anti-wear performance. The average wear scar diameter of the steel balls was reported to decrease by up to 40.2% with the addition of these nanoparticles compared to pure jojoba oil. researchgate.net This suggests that this compound, when properly formulated, can offer excellent wear protection.
Table 1: Tribological Performance of Jojoba Oil with Nanoparticle Additives
| Property | Base Oil (Jojoba) | Jojoba Oil + CaCO3 Nanoparticles |
|---|---|---|
| Average Friction Coefficient Reduction | - | Up to 34.1% researchgate.net |
| Average Wear Scar Diameter Reduction | - | Up to 40.2% researchgate.net |
Extreme-pressure (EP) and anti-wear (AW) additives are crucial for lubricants operating under heavy loads and high pressures to prevent catastrophic failure of moving parts. nyelubricants.com Studies on jojoba oil have shown promising results in this area. When tested according to ASTM D2783 for extreme-pressure properties, jojoba oil dispersed with CaCO3 nanoparticles exhibited remarkable improvements in last non-seizure load, initial seizure load, and weld point load compared to the base oil alone. researchgate.net The sulfurization of jojoba oil is another chemical modification that produces additives suitable for high-pressure and high-temperature lubricants. nih.gov These findings underscore the potential of chemically modified jojoba derivatives, including hydrogenated forms, to function effectively under extreme conditions.
This compound's wax-like nature and high melting point (68-70°C) make it a suitable component for strengthening the wax matrices in stick formulations and potentially in industrial greases. specialchem.comwikipedia.org Furthermore, polymers derived from jojoba oil have been evaluated as additives for lubricating oils. Research has shown that jojoba-based copolymers can act as viscosity index improvers and pour point depressants. researchgate.net Specifically, the viscosity index was found to increase with the increasing alkyl chain length of the co-monomers used with jojoba oil. researchgate.net This indicates that this compound derivatives could be tailored to enhance the performance characteristics of industrial lubricants and greases.
Green Fuel Production via Hydroprocessing Technologies
The depletion of fossil fuels has spurred research into renewable energy sources, including biofuels derived from vegetable oils. researchgate.net Jojoba oil, a non-edible feedstock, is a candidate for producing high-quality, environmentally friendly transportation fuels through existing petroleum refinery infrastructure. ekb.egresearchgate.net
Hydrotreating is a hydroprocessing technology that uses hydrogen to remove oxygen and other heteroatoms from vegetable oils, converting them into hydrocarbons that are chemically similar to petroleum-based fuels. ekb.eg Studies on the hydrotreating of jojoba oil have demonstrated its feasibility for producing green diesel.
In one study, jojoba oil was hydrotreated using a conventional NiMo/Al2O3 catalyst. ekb.eg The process was optimized by varying reaction temperature, hydrogen pressure, and liquid hourly space velocity (LHSV). The results indicated that the hydrotreating process is highly selective for producing hydrocarbons in the gas oil range. ekb.eg The optimal conditions were found to be a reaction temperature of 450°C, a pressure of 2.5 MPa, and an LHSV of 5 h⁻¹, which generated a biofuel yield of 84.1 wt% with a selectivity of 88.37%. ekb.eg
Another study applied a hydrocracking technique using a zeolite-based catalyst to produce petroleum-like fractions from jojoba oil. researchgate.netresearchgate.net This process was investigated over a temperature range of 350-425°C, a pressure range of 1.0-5.0 MPa, and an LHSV of 1-5 hr⁻¹. researchgate.netresearchgate.net The major products were organic liquids, which could be fractionated into gasoline, kerosene, and gas oil. researchgate.netresearchgate.net The results showed that the gasoline fraction was favored at high temperature and pressure and low LHSV. researchgate.netresearchgate.net
Table 2: Optimized Conditions for Biofuel Production from Jojoba Oil via Hydrotreating
| Parameter | Optimal Value | Resulting Biofuel Yield | Selectivity | Reference |
|---|---|---|---|---|
| Reaction Temperature | 450°C | 84.1 wt% | 88.37% | ekb.eg |
| Hydrogen Pressure | 2.5 MPa | 84.1 wt% | 88.37% | ekb.eg |
| Liquid Hourly Space Velocity (LHSV) | 5 h⁻¹ | 84.1 wt% | 88.37% | ekb.eg |
Hydrocracking for Gasoline and Kerosene Range Products
The conversion of non-edible plant oils into transportation fuels is a critical area of renewable energy research. This compound serves as a viable feedstock for producing petroleum-like fractions through hydrocracking. This thermocatalytic process involves breaking down the large wax ester molecules into smaller hydrocarbons suitable for use as gasoline and kerosene.
In a typical hydrocracking process, the feedstock is treated in a fixed-bed high-pressure flow reactor over a catalyst at elevated temperatures and pressures. Research has demonstrated that the distribution of the resulting biofuel fractions is highly dependent on the operational parameters. For instance, studies using a zeolite-based catalyst have shown that reaction temperature is a crucial factor. As the temperature is increased from 350°C to 425°C, the yield of the gasoline fraction is favored. esteticabeauty.comcitizensustainable.com Similarly, higher pressures and lower liquid hourly space velocity (LHSV) also promote the production of gasoline-range hydrocarbons. esteticabeauty.comsoapqueen.com
The hydrocracking of jojoba oil yields a mix of organic liquid products, water, and gases. citizensustainable.com The liquid product can be further fractionated to separate it into gasoline, kerosene, and gas oil. The data below illustrates the effect of reaction temperature on the product distribution.
| Reaction Temperature (°C) | Total Liquid Product (wt. %) | Gasoline (vol. %) | Kerosene (vol. %) | Gas Oil (vol. %) |
| 350 | 94.36 | 40 | 35 | 25 |
| 400 | 93.36 | 55 | 30 | 15 |
| 425 | 92.17 | 60 | 25 | 15 |
Data derived from studies on the hydrocracking of jojoba oil. esteticabeauty.com
This process highlights the potential of this compound as a feedstock for producing "green" gasoline and kerosene, contributing to the portfolio of renewable transportation fuels.
Catalyst Selection and Reaction Optimization in Biofuel Synthesis
The efficiency and selectivity of converting this compound into biofuels are critically dependent on both the choice of catalyst and the optimization of reaction conditions.
Catalyst Selection: For hydrocracking, which aims to produce gasoline and kerosene, zeolite-based catalysts are often employed. esteticabeauty.comsoapqueen.com Zeolites are favored for their strong acidity and shape-selective properties, which facilitate the cracking of long-chain wax esters into the desired smaller hydrocarbon molecules. esteticabeauty.com For hydrotreating processes, which are less severe and primarily aimed at producing diesel-range hydrocarbons (gas oil), conventional sulfided NiMo/Al₂O₃ catalysts are effective. biorxiv.org These catalysts are efficient in removing oxygen from the fatty acid and alcohol chains through hydrodeoxygenation reactions.
Reaction Optimization: Optimizing process parameters is essential to maximize the yield of the target fuel fraction and ensure the economic viability of the process. Key parameters include:
Temperature: Higher temperatures generally favor cracking reactions, leading to a higher proportion of lighter fractions like gasoline. For instance, in one study, increasing the temperature from 375°C to 450°C during hydrotreating significantly increased the conversion and the yield of gas oil. biorxiv.org
Pressure: Hydrogen pressure plays a vital role in hydrogenation and hydrocracking reactions. Increased pressure generally improves the conversion rate and the quality of the biofuel by promoting hydrogenation and reducing coke formation on the catalyst. A study found that increasing hydrogen pressure from 1.0 MPa to 2.5 MPa dramatically increased the conversion of jojoba oil from 70.75 wt% to 95.23 wt%. biorxiv.org
Liquid Hourly Space Velocity (LHSV): LHSV, which is the volumetric flow rate of the liquid feed divided by the volume of the catalyst, determines the residence time of the feedstock in the reactor. A lower LHSV (longer residence time) typically leads to higher conversion rates and a greater degree of cracking, favoring the production of lighter fractions like gasoline. esteticabeauty.comcitizensustainable.com
The optimal conditions represent a trade-off between maximizing the yield of the desired product and minimizing energy consumption and catalyst deactivation. For example, one study identified 450°C, 2.5 MPa, and an LHSV of 5 h⁻¹ as optimum conditions for producing a biofuel yield of 84.1 wt% with a high selectivity towards the gas oil range using a NiMo/Al₂O₃ catalyst. biorxiv.org
Development of Biodegradable Polymeric Materials
This compound's unique structure as a long-chain saturated wax ester makes it a valuable component in the development of biodegradable polymeric materials. Its derivatives can be used to create novel polymers or act as bio-based plasticizers to modify the properties of existing bioplastics like polylactic acid (PLA). nih.govresearchgate.net
When used as a plasticizer for PLA, jojoba oil-wax has been shown to significantly improve the mechanical properties of the resulting bioplastic. The addition of jojoba oil increases the crystallinity of PLA and enhances its flexibility, as demonstrated by a marked increase in the elongation at break. researchgate.net Furthermore, the impact strength of PLA can be nearly doubled with the addition of just 3% jojoba oil-wax, indicating a substantial improvement in the material's toughness. researchgate.net These modifications make the resulting biopolymer more suitable for applications requiring greater durability and less brittleness.
Biodegradation Kinetics and Mechanisms
The biodegradability of materials derived from this compound is a key advantage. As a natural wax ester, it is susceptible to enzymatic degradation by microorganisms in the environment. cosmeticsandtoiletries.com
Mechanism: The primary mechanism for the biodegradation of this compound is enzymatic hydrolysis. The ester bond linking the fatty acid and fatty alcohol components is the primary site of attack. Enzymes such as wax-ester hydrolases, lipases, and other esterases catalyze the cleavage of this bond. biolyphar.comindustrialchemicals.gov.au This reaction breaks the wax ester down into its constituent parts: a long-chain fatty alcohol and a long-chain fatty acid. industrialchemicals.gov.au These resulting molecules are readily metabolized by a wide range of microorganisms through pathways like β-oxidation, ultimately converting them into carbon dioxide and water under aerobic conditions.
Kinetics: The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the microbial consortium present. While specific kinetic data for this compound is not widely published, studies on related enzymes provide insight. For example, a wax-ester hydrolase from Streptomyces fradiae was found to hydrolyze wax substrates like jojoba oil. biorxiv.org Kinetic experiments with this enzyme on a model wax ester (cetyl-palmitate) at 37°C and pH 8.0 determined a Michaelis constant (Km) of 850 µM and a catalytic rate constant (kcat) of 11.63 s⁻¹. biorxiv.org Such studies demonstrate that enzymes capable of efficiently breaking down these waxy structures exist in nature, confirming the biological basis for the rapid biodegradation of jojoba-based materials compared to synthetic polymers.
Edible Film and Coating Applications (excluding direct food consumption, focusing on material properties)
This compound and its unhydrogenated precursor are utilized in the formulation of edible films and coatings, valued for their ability to improve the material properties of biopolymer-based films. These films are used for applications like food packaging, where barrier and mechanical properties are paramount. The incorporation of a stable, hydrophobic lipid like jojoba wax into a hydrophilic biopolymer matrix (such as whey protein or chitosan) can significantly enhance the film's performance.
Influence on Mechanical and Barrier Properties of Biopolymer Films
The addition of jojoba oil to biopolymer films has a direct impact on their mechanical and barrier characteristics.
Mechanical Properties: The oil droplets act as a plasticizer within the polymer matrix, which reduces the intermolecular forces between the polymer chains. This typically results in a decrease in tensile strength, making the film less resistant to pulling forces. However, this plasticizing effect significantly improves the film's flexibility and elasticity. Studies on whey protein films have shown that increasing the concentration of jojoba oil leads to a substantial increase in the film's elongation at break, indicating improved mechanical elasticity. For example, at a drying temperature of 60°C, the elasticity of whey protein films was observed to increase from 48.4% to 101.1% with the addition of jojoba oil.
Barrier Properties: A primary function of incorporating lipids into biopolymer films is to enhance their barrier properties against moisture. The hydrophobic nature of jojoba oil reduces the water vapor permeability (WVP) of the film. As the concentration of jojoba oil in a whey protein film increases, the WVP decreases, making the film a more effective barrier to moisture transfer. Research has quantified this effect, showing that the addition of 2.0% jojoba oil to whey protein films dried at 70°C reduced the WVP from 9.00 x 10⁻¹⁰ g/m·s·Pa to 6.35 x 10⁻¹⁰ g/m·s·Pa.
The table below summarizes the effect of jojoba oil concentration on the water vapor permeability of whey protein films at different drying temperatures.
| Jojoba Oil Conc. (%) | WVP at 50°C (g/m·s·Pa x 10⁻¹⁰) | WVP at 70°C (g/m·s·Pa x 10⁻¹⁰) |
| 0.0 | 8.71 | 9.00 |
| 0.5 | 8.12 | 8.25 |
| 1.0 | 7.85 | 7.90 |
| 1.5 | 7.20 | 7.15 |
| 2.0 | 6.70 | 6.35 |
Data derived from a study on whey protein-based edible films.
Role in Modifying Optical Properties of Film Structures
This compound (HJO) and its derivatives, primarily jojoba esters, are increasingly being explored for their potential to modify the optical properties of various film structures. As wax esters with a linear structure, their incorporation into polymer matrices and coatings can influence characteristics such as transparency, refractive index, and UV light interaction. wikipedia.org The controlled hydrogenation of jojoba oil results in a hard, crystalline, colorless, and odorless wax, which provides a stable ingredient for such applications. specialchem.com
Research in this area is still emerging, but initial findings and the inherent properties of these compounds suggest a significant role in the development of advanced materials with tailored optical performance. The primary derivatives used in these applications include fully this compound and various jojoba esters produced through interesterification. wikipedia.org
The primary mechanism by which these derivatives can alter optical properties is through their physical integration into a film's structure. As a crystalline material, the dispersion of this compound within a polymer matrix can introduce light scattering effects, potentially influencing the film's clarity and haze. The degree of this effect would likely depend on the particle size of the dispersed wax and its compatibility with the host matrix.
Another key aspect is the modification of UV absorption characteristics. Jojoba oil in its natural state contains double bonds that absorb UV light at wavelengths below 200 nm. nih.gov The process of hydrogenation saturates these double bonds, which would inherently alter the UV absorption profile of the resulting material. scconline.org This suggests that HJO could be used in formulations where modification of UV transmittance is desired, although specific studies detailing this application in films are not widely available. Research has been conducted on conjugating jojoba oil with UV sunscreen molecules to create new filters, indicating the potential for its derivatives to be functionalized for specific light-filtering applications. nih.gov
A study on the incorporation of jojoba oil into hydrogel whey protein-based edible films noted that increasing the oil content led to noticeable color changes in the films, indicating an impact on their optical properties. mdpi.com While this study did not use this compound, it demonstrates the principle that jojoba-derived lipids can influence the visual characteristics of a film.
The table below summarizes relevant optical and physical properties of jojoba-derived compounds that are pertinent to their application in modifying film structures.
| Property | Compound | Value | Source |
| Refractive Index (at 20°C) | Jojoba Alcohol | 1.4621 | cir-safety.org |
| Physical Form | This compound | Hard, crystalline wax | specialchem.com |
| Color | This compound | Colorless | specialchem.com |
| Melting Point | This compound | 68-70°C | specialchem.com |
This table is interactive. Click on the headers to sort the data.
Stability and Degradation Studies of Hydrogenated Jojoba Oil
Oxidative Stability Assessment
The oxidative stability of a lipid-based material is its resistance to reacting with oxygen. This property is crucial for determining the shelf-life and performance of a product. Hydrogenated jojoba oil exhibits superior oxidative stability compared to its unhydrogenated counterpart and many other vegetable oils. 100percentpure.comjojobanaturals.com
The Oxygen Stability Index (OSI) is a standardized method used to measure the relative resistance of fats and oils to oxidation. metrohmusa.comwindows.net The test accelerates the oxidation process by exposing the sample to elevated temperatures and a constant stream of air, measuring the time until a rapid increase in oxidation occurs. windows.net
Studies utilizing the OSI method demonstrate the high stability of jojoba derivatives. For instance, Jojoba Esters, which are produced through the interesterification of jojoba oil and/or this compound, show significantly high OSI values. cir-safety.org A harder wax ester, representative of a more hydrogenated state, exhibits a much greater resistance to oxidation. Research by the American Oil Chemists' Society (AOCS) found that Jojoba Esters with a melting point of 60°C had an OSI value of approximately 175 hours, a stark contrast to many common vegetable oils. cir-safety.org
Table 1: Comparative Oxidative Stability Index (OSI) of Jojoba Esters and Other Oils
| Oil/Ester Type | Approximate OSI (hours) |
|---|---|
| Jojoba Esters 60 (M.P. 60°C) | 175 |
| Jojoba Esters 15 (M.P. 15°C) | 35 |
| Hybrid Sunflower Oil | 35 |
| Crude Jojoba Oil | 34.5 |
| Palm Oil | 30 |
| Almond Oil | 10 |
| Traditional Sunflower Oil | 5 |
The remarkable oxidation resistance of this compound is attributable to two primary factors: its inherent molecular structure and the chemical alteration it undergoes during hydrogenation.
Unique Wax Ester Structure : Unlike most vegetable oils that are composed of triglycerides, jojoba oil is a wax ester. jojobanaturals.comjojobadesert.com Its molecules consist of long, straight chains of fatty acids and fatty alcohols. jojobadesert.com In this structure, the double bonds are naturally far apart, which makes them less reactive compared to the clustered double bonds in triglycerides. jojobanaturals.com This configuration inherently provides greater stability. jojobanaturals.comjojobadesert.com
Saturation of Double Bonds : The process of hydrogenation eliminates the sites most vulnerable to oxidative attack—the carbon-carbon double bonds. jojobanaturals.com By converting these unsaturated bonds into single, saturated bonds, the molecule becomes significantly less susceptible to reacting with oxygen, thereby preventing the chain reactions that lead to rancidity. 100percentpure.comjojobanaturals.com This chemical change is the principal reason for the enhanced stability of this compound over its liquid form. 100percentpure.com
The degree of hydrogenation directly correlates with the oxidative stability of the resulting jojoba wax. A higher degree of hydrogenation implies that more of the unsaturated double bonds have been converted to saturated single bonds. This increased saturation level fortifies the molecule against oxidation.
Partial hydrogenation can yield a semi-solid material, while full hydrogenation results in a hard, crystalline wax with a melting point around 70°C. cir-safety.orgjojobanaturals.com As demonstrated by the OSI data, the more solid, highly hydrogenated "Jojoba Esters 60" (175 OSI hours) are substantially more stable than the softer "Jojoba Esters 15" (35 OSI hours). cir-safety.org This indicates that as the degree of hydrogenation increases, the resistance to oxidative degradation rises dramatically. The process effectively removes the reactive sites, leading to a longer-lasting and more stable compound. 100percentpure.comspecialchem.com
Thermal Stability and High-Temperature Behavior
This compound is noted for its exceptional thermal stability, allowing it to withstand high temperatures without significant degradation. formulabotanica.com This characteristic is an extension of the stability conferred by its saturated wax ester structure.
Natural jojoba oil is remarkably heat-resistant, remaining essentially unchanged when repeatedly heated to temperatures above 285°C and showing high stability even after being heated to 370°C for four days. cir-safety.orgcir-safety.org this compound, due to its lack of heat-sensitive double bonds, possesses even greater thermal stability.
Thermogravimetric analysis (TG) of natural jojoba oil shows that decomposition occurs in distinct steps at very high temperatures, corresponding to the devolatilization of its constituent long-chain esters. researchgate.net For this compound, the decomposition would require even more energy to initiate. The primary decomposition pathway under elevated temperatures involves the thermal cracking of the long hydrocarbon chains of the fatty acids and alcohols. This process, known as pyrolysis, breaks the strong carbon-carbon single bonds, which requires significantly higher temperatures compared to the cleavage of bonds adjacent to double bonds in unsaturated oils.
Long-term studies confirm the high thermal endurance of jojoba-derived materials. Research on natural jojoba oil has shown that its key physicochemical properties remain virtually constant even after prolonged exposure to heat. One study that involved heating and cooling cycles between 40°C and 200°C found that the chemical structure, kinematic viscosity, and refractive index of the oil were unaffected. researchgate.net This demonstrates a high degree of structural integrity under thermal stress. researchgate.netresearchgate.net Given that hydrogenation enhances stability, this compound is expected to exhibit superior long-term thermal endurance, making it a reliable component in applications requiring consistent performance at elevated temperatures. formulabotanica.com
Table 2: Summary of Thermal Stability Findings for Jojoba Oil
| Study Parameter | Observation | Implication for this compound |
|---|---|---|
| Repeated heating above 285°C | Remains essentially unchanged. cir-safety.orgcir-safety.org | Enhanced stability due to saturation. |
| Heating at 370°C for 4 days | Remains essentially unchanged. cir-safety.orgcir-safety.org | Superior long-term endurance. |
| Heating/cooling cycles (40-200°C) | Chemical structure, viscosity, and refractive index remain constant. researchgate.net | High structural integrity under thermal cycling. |
Photodegradation Mechanisms
The inherent stability of this compound makes it highly resistant to photodegradation. Its chemical structure, a long-chain saturated wax ester, lacks the double bonds that are typically the primary sites for photo-oxidative reactions in fats and oils. wikipedia.orgjojobanaturals.com Due to this high level of stability, detailed studies on its natural photodegradation pathways are limited. However, insights into how the molecule might break down under the influence of ultraviolet (UV) energy can be derived from advanced analytical studies using high-energy photons to induce fragmentation.
Research Findings from Ultraviolet Photodissociation (UVPD)
Recent research employing ultraviolet photodissociation (UVPD) mass spectrometry provides a window into the potential cleavage points of wax esters when subjected to high-energy UV radiation. While this technique is designed for structural analysis rather than to simulate environmental aging, it reveals the most likely bonds to break under photochemical stress. nih.govbohrium.com
In these studies, wax esters, the class of compounds to which this compound belongs, are exposed to 213-nm UV laser radiation. nih.govbohrium.com The energy from the photons induces fragmentation primarily at and around the ester moiety, which is the most chemically active site in the saturated molecule. The observed fragmentation patterns are consistent with established photochemical reactions, such as the Norrish and Norrish-Yang reactions. nih.govbohrium.com
These reactions lead to the cleavage of the ester bond itself or adjacent carbon-carbon bonds. The primary fragments generated can help identify the original fatty acid and fatty alcohol chains that constitute the wax ester. nih.gov This suggests that if photodegradation were to occur, it would likely involve the scission of the ester linkage, breaking the molecule into smaller components.
The table below summarizes the types of molecular fragments that are typically observed when wax esters are subjected to high-energy UV photodissociation, indicating the potential breakdown products.
| Fragment Type | Description | Significance in Degradation |
| Acylium Ions ([RCO]⁺) | A fragment containing the original fatty acid portion of the ester, minus the alcohol group. | Indicates cleavage of the ester bond on the alcohol side. |
| Protonated Fatty Acids ([RCOOH₂]⁺) | The fatty acid portion of the molecule that has gained a proton. | A common product of ester cleavage and rearrangement. |
| Alcohol-Related Cations ([R'−H]⁺•) | The fatty alcohol chain, having lost a hydrogen atom. | Indicates cleavage of the ester bond on the acid side. |
| Norrish-Type Cleavage Products | Fragments resulting from the cleavage of bonds adjacent to the carbonyl group of the ester. | Represents a primary photochemical pathway for the breakdown of the ester functional group. |
This interactive table is based on fragmentation patterns observed in UVPD mass spectrometry studies of wax esters. nih.govbohrium.com
Future Research Directions and Emerging Paradigms
Novel Synthesis Routes for Tailored Structures
The conventional synthesis of HJO involves the catalytic hydrogenation of jojoba oil, typically using nickel catalysts, which saturates the double bonds of the constituent wax esters. cir-safety.orgbgu.ac.il This process converts the liquid oil into a hard, white crystalline wax with a melting point around 68-70°C. wikipedia.orgjojobanaturals.com Future research is anticipated to move beyond this standard method to develop novel synthesis routes that allow for precise control over the material's final properties.
By exploring selective or partial hydrogenation, researchers can aim to create HJO variants with tailored melting points, crystallinity, and hardness. The choice of catalyst, temperature, and pressure are key variables that influence the hydrogenation reaction. For instance, studies have shown that different extraction methods of the initial oil (solvent extraction vs. cold-hydraulic pressing) can result in hydrogenated waxes with slightly different melting points. mdpi.com Future work could focus on developing catalytic systems that can selectively hydrogenate specific double bonds or control the formation of isomers, leading to a new generation of "designer" waxes with structures optimized for specific high-performance applications.
Table 1: Influence of Hydrogenation Process on Jojoba Oil Properties
Integration into Advanced Composite Materials
The uniform, crystalline structure and hardness of HJO make it a candidate for integration into advanced composite materials. wikipedia.org Research has already explored the use of jojoba oil as a natural and renewable plasticizer for ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, demonstrating its potential to modify polymer properties. researchgate.net In this study, jojoba oil showed a greater plasticizing effect than paraffin (B1166041) oil when sulfur was used as the cross-linking agent. researchgate.net
Future research could expand on this by incorporating HJO as a matrix component or modifying agent in various polymer composites. Its properties could be leveraged to enhance thermal stability, modify surface characteristics, or act as a processing aid. For example, micronized HJO particles could be dispersed within a polymer matrix to improve lubricity or scratch resistance. The development of HJO-based biocomposites, potentially reinforced with natural fibers, represents a significant area for future exploration, aligning with the growing demand for sustainable materials in industries such as automotive and construction.
Green Chemistry Approaches in Production and Derivatization
The production and modification of HJO are ripe for the application of green chemistry principles. While hydrogenation is a mature technology, research can focus on developing more sustainable catalytic systems, such as those using non-toxic, earth-abundant metals or biocatalysts. bgu.ac.il Optimizing reaction conditions to reduce energy consumption and minimize waste is another key area.
Furthermore, green chemistry offers new avenues for the derivatization of HJO. For instance, the transesterification of jojoba oil to produce biodiesel is a well-researched green process, often utilizing catalysts like potassium hydroxide. researchgate.net Similar green catalytic approaches could be applied to hydrogenated jojoba oil to create novel derivatives. Processes like rhodium-catalyzed reductive hydroformylation have been used on jojoba oil to synthesize diols for the production of biobased polyurethanes, showcasing a pathway for creating high-value polymers from jojoba-derived materials. rsc.org Applying such innovative, atom-economical reactions to HJO could yield a new family of sustainable polymers and functional materials.
Table 2: Green Chemistry Approaches for Jojoba Oil Modification
| Process | Catalyst | Reactant(s) | Product(s) | Research Focus | Reference |
|---|---|---|---|---|---|
| Transesterification | Potassium Hydroxide | Methanol | Biodiesel, Jojobyl Alcohol | Sustainable fuel production | researchgate.net |
| Reductive Hydroformylation | Rhodium/Amine System | Syngas (H₂/CO) | Diols | Biobased Polyurethanes | rsc.org |
| Hydrogenation | Nickel | Hydrogen | this compound | Catalyst efficiency, milder conditions | bgu.ac.il |
Computational Modeling of Molecular Interactions and Macroscopic Behavior
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool for understanding and predicting the behavior of HJO at various scales. Although specific MD studies on HJO are limited, research on similar wax esters provides a strong foundation. researchgate.net MD simulations can elucidate the mechanisms of wax aggregation, crystallization, and the influence of molecular chain length on these processes. nih.govmdpi.com
Future computational work could focus on building accurate models of HJO molecules to simulate their self-assembly and interaction with other components in a formulation. acs.org These simulations can predict macroscopic properties like melting point, viscosity, and hardness, accelerating the design of new materials and reducing the need for extensive empirical testing. mdpi.com For instance, modeling the interaction between HJO and polymer chains could help in designing novel composite materials with optimized compatibility and performance. acs.org Such simulations can provide atomic-level insights into how HJO integrates into a wax matrix or a polymer composite, guiding the development of products with desired textures and stabilities. researchgate.net
Exploration of New Industrial Niches Beyond Current Applications
While HJO is well-established in the cosmetics industry, its unique properties suggest potential in a variety of other industrial niches. wikipedia.orgspecialchem.com Its hardness and high melting point make it a potential bio-based alternative to certain petroleum-derived waxes. jojobanaturals.com
Early research suggested its use in polishes, carbon paper, and as a coating for fruits and heat-resistant paper containers. mdpi.com These areas remain viable for exploration with modern formulation technologies. Further research could investigate its use as a rheology modifier in bio-lubricants, building on the known high thermal oxidative stability of its parent oil. nih.gov Additionally, its crystalline nature could be exploited in phase-change materials for thermal energy storage applications. The development of HJO-based oleogels or structured emulsions for food or pharmaceutical applications also presents an exciting and largely untapped area of research. As a 100% biodegradable material, HJO-derived products like exfoliating beads offer a sustainable alternative to microplastics, a niche that is expected to grow significantly. cosmeticsbusiness.com
Q & A
Q. What standardized methodologies are recommended for characterizing the chemical structure of hydrogenated jojoba oil?
Researchers should employ spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and gas chromatography–mass spectrometry (GC-MS) to analyze fatty acid composition. Nuclear magnetic resonance (NMR) can further confirm hydrogenation-induced structural changes. Cross-referencing with CAS No. 92457-12-0 and INCI nomenclature ensures accurate identification .
Q. How can researchers assess the oxidative stability of this compound compared to its non-hydrogenated form?
Accelerated oxidation studies using Rancimat or differential scanning calorimetry (DSC) under controlled temperature and humidity are recommended. Parameters like peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) should be quantified. Comparative studies must standardize storage conditions and antioxidant presence to isolate hydrogenation effects .
Q. What experimental models are used to evaluate this compound’s role as an emollient in cosmetic formulations?
In vitro skin barrier models (e.g., reconstructed human epidermis) can measure transepidermal water loss (TEWL) and stratum corneum hydration. Rheological studies assess texture and spreadability, while lipidomic analyses quantify interactions with skin lipids. These methods should align with protocols for omega-9 and vitamin E activity, as noted in cosmetic applications .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound (e.g., anti-inflammatory vs. inert effects) be resolved?
Meta-analyses should stratify studies by experimental design, including cell lines (e.g., HaCaT vs. fibroblasts), hydrogenation degrees, and solvent systems. Dose-response curves and purity verification (via HPLC) are critical. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses to address variability .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in transdermal drug delivery systems?
Utilize Franz diffusion cells with ex vivo human or porcine skin to quantify permeation kinetics. Pair this with confocal microscopy to visualize nanoparticle encapsulation (e.g., liposomes). Statistical models (ANOVA with post-hoc Tukey tests) should compare permeability coefficients across hydrogenation levels. Replication protocols must follow guidelines for experimental rigor .
Q. How can researchers analyze the interaction between this compound and skin lipid matrices under varying physiological conditions?
Langmuir monolayer studies simulate skin lipid behavior at air-water interfaces, measuring compression isotherms to assess penetration. Synchrotron-based X-ray diffraction can track structural changes in lipid lamellae. Controlled variables (pH, temperature) and multivariate analysis (PCA) are essential to isolate interaction mechanisms .
Methodological Considerations
- Data Collection & Reproducibility : Ensure cross-tabulated datasets include raw spectral/analytical data, experimental conditions, and negative controls. Public repositories (e.g., Zenodo) enhance transparency .
- Statistical Validation : Use power analysis to determine sample sizes and non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Software like R or Python’s SciPy should be documented in methods sections .
- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) protocols, emphasizing participant consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
